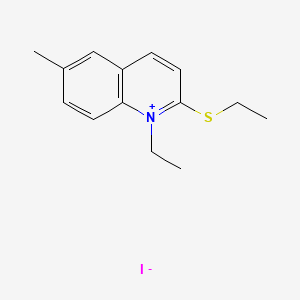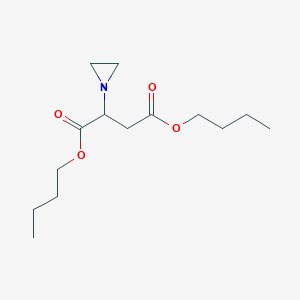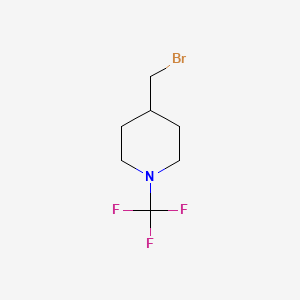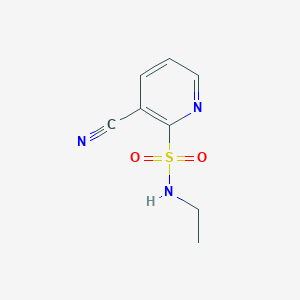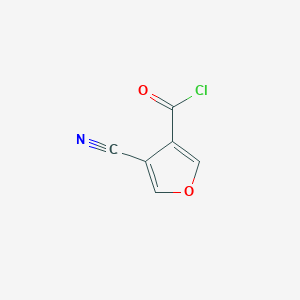
3-Furancarbonyl chloride, 4-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarbonyl chloride, 4-cyano-: is an organic compound with the molecular formula C6H2ClNO2 and a molecular weight of 155.54 g/mol . This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a cyano group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonyl chloride, 4-cyano- typically involves the reaction of 3-furancarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-Furancarbonyl chloride, 4-cyano- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Furancarbonyl chloride, 4-cyano- undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed under controlled conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the cyano group.
Oxidized Furan Derivatives: Produced from the oxidation of the furan ring.
Scientific Research Applications
Chemistry: 3-Furancarbonyl chloride, 4-cyano- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules .
Biology: In biological research, this compound is used to study the reactivity and interactions of furan derivatives with biological molecules. It is also employed in the synthesis of bioactive compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, 3-Furancarbonyl chloride, 4-cyano- is used in the production of specialty chemicals, including dyes, pigments, and coatings. It is also utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Furancarbonyl chloride, 4-cyano- involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles to form various derivatives, while the cyano group can participate in reduction and other transformations. The furan ring provides a stable framework for these reactions, allowing for the formation of diverse products .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In medicinal chemistry, it is designed to target specific pathways involved in disease processes, such as inflammation or cancer .
Comparison with Similar Compounds
3-Furancarboxylic acid: Lacks the acyl chloride and cyano groups, making it less reactive in certain chemical reactions.
4-Cyanobenzoic acid: Contains a cyano group but lacks the furan ring, resulting in different reactivity and applications.
Furfuryl chloride: Contains a furan ring and a chloride group but lacks the cyano group, leading to different chemical behavior.
Uniqueness: 3-Furancarbonyl chloride, 4-cyano- is unique due to the combination of the furan ring, acyl chloride group, and cyano group. This combination imparts specific reactivity and versatility, making it valuable in various chemical and research applications .
Properties
CAS No. |
23268-23-7 |
|---|---|
Molecular Formula |
C6H2ClNO2 |
Molecular Weight |
155.54 g/mol |
IUPAC Name |
4-cyanofuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNO2/c7-6(9)5-3-10-2-4(5)1-8/h2-3H |
InChI Key |
NVVISZHKUQMQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


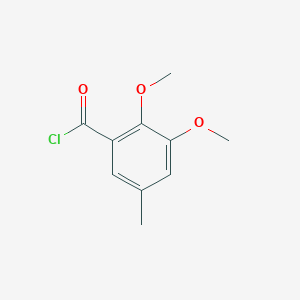
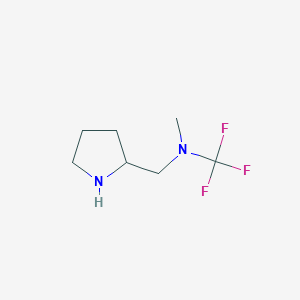

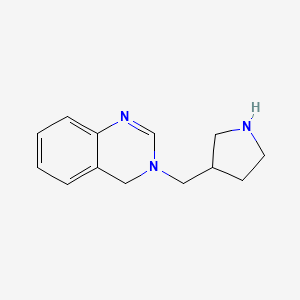
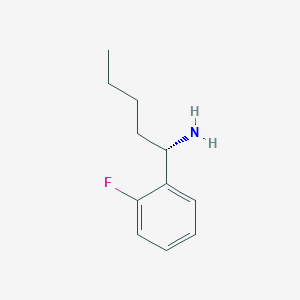
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
